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This technical guide provides an in-depth overview of the early in vitro studies that established

the foundational efficacy of Mitapivat (AG-348), a first-in-class allosteric activator of the

pyruvate kinase (PK) enzyme. Mitapivat is under investigation for the treatment of pyruvate

kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.[1][2] This

document details the drug's mechanism of action, presents quantitative data from key

biochemical and cellular assays, outlines experimental protocols, and visualizes the relevant

biological pathways and experimental workflows.

Mechanism of Action
Mitapivat is an orally available, small-molecule allosteric activator of the red blood cell isoform

of pyruvate kinase (PKR).[3] It binds to a pocket at the dimer-dimer interface of the PKR

tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate

(FBP).[4] This binding event induces a conformational change in the enzyme to its active R-

state, thereby enhancing its catalytic activity.[1][4] By activating both wild-type and mutant PKR

enzymes, Mitapivat aims to correct the underlying metabolic defects in red blood cells (RBCs)

of patients with PK deficiency.[1][2] The enhanced PKR activity is expected to increase

adenosine triphosphate (ATP) production and decrease levels of the upstream glycolytic

intermediate 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC health and reducing

hemolysis.[3][5]
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Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from early in vitro and ex vivo

studies of Mitapivat.

Table 1: Biochemical Activation of Pyruvate Kinase (PKR)

Enzyme Type Parameter Value Reference

Recombinant Wild-

Type PKR
AC50 29 ± 17 nM [1]

Wild-Type PKR in

RBCs
AC50 62 nM [6]

Wild-Type PKR in

RBCs

Fold Activation over

DMSO control
~2.5-fold [6]

Table 2: Effects on ATP Levels in Red Blood Cells
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Cell Type Treatment Parameter Value Reference

Healthy Donor

RBCs
AG-348

AC50 for ATP

increase
10.9 ± 7 nM [1]

Healthy Donor

RBCs
AG-348

Average ATP

increase over

DMSO

60% [1]

PK-Deficient

RBCs (15

patients)

AG-348 (24h ex

vivo)

Mean fold

increase in ATP

1.5-fold (range

1.0-2.2)
[4][7][8]

Healthy Control

RBCs

AG-348 (24h ex

vivo)

Mean fold

increase in ATP

1.6-fold (range

1.4-1.8)
[4][7][8]

PK-Deficient

RBCs

AG-348 (6h ex

vivo)

Mean fold

increase in ATP

1.4-fold (range

1.0-2.3)
[7]

Healthy Control

RBCs

AG-348 (6h ex

vivo)

Mean fold

increase in ATP

1.5-fold (range

1.3-1.7)
[7]

Table 3: Effects on PK Enzymatic Activity in Red Blood Cells

Cell Type Treatment Parameter Value Reference

PK-Deficient

RBCs (15

patients)

AG-348 (24h ex

vivo)

Mean fold

increase in PK

activity

1.8-fold (range

1.2-3.4)
[4][7][8]

PK-Deficient

RBCs

AG-348 (10 µM,

6h ex vivo)

Mean fold

increase in PK

activity

1.3-fold (range

1.0-2.0)
[4]

Healthy Control

RBCs

AG-348 (24h ex

vivo)

Mean fold

increase in PK

activity

2.3-fold (range

1.2-7.1)
[4]

Table 4: Effects on PK Thermostability in Red Blood Cells
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Cell Type Treatment Parameter Value Reference

PK-Deficient

RBCs
AG-348 (ex vivo)

Increase in

residual activity

vs. vehicle

1.4 to >10-fold [7][8]

PK-Deficient

RBCs

AG-348 (2 µM,

2h in lysates)

Mean residual

PK activity

58% (range 0-

115%)
[9]

Healthy Control

RBCs

AG-348 (2 µM,

2h in lysates)

Mean residual

PK activity

106% (range 99-

111%)
[9]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

Recombinant PKR Activity Assay
Objective: To determine the direct activating effect of Mitapivat on purified recombinant PKR

enzyme.

Methodology:

Recombinantly express and purify wild-type PKR enzyme.

Prepare a reaction mixture containing a buffer system (e.g., Tris-HCl), co-factors (e.g.,

MgCl2, KCl), substrates (phosphoenolpyruvate [PEP] and adenosine diphosphate [ADP]),

and the coupling enzyme lactate dehydrogenase (LDH).

Add varying concentrations of Mitapivat (AG-348) or DMSO (vehicle control) to the reaction

mixture.

Initiate the reaction by adding the purified PKR enzyme.

Monitor the rate of NADH oxidation to NAD+ (a product of the LDH-coupled reaction) by

measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

Calculate the enzyme activity and plot it against the Mitapivat concentration.
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Determine the AC50 value (the concentration of Mitapivat that produces 50% of the

maximum activation) by fitting the data to a dose-response curve.[1]

Ex Vivo Treatment of Red Blood Cells
Objective: To assess the effect of Mitapivat on PK activity and ATP levels in intact red blood

cells from healthy donors and patients with PK deficiency.

Methodology:

Collect whole blood samples from healthy volunteers or patients with a confirmed diagnosis

of PK deficiency.

Isolate RBCs by centrifugation and washing to remove plasma and other blood components.

Resuspend the purified RBCs or use whole blood in a suitable buffer (e.g., phosphate-

buffered saline with glucose, adenine, and mannitol) for incubation.[10]

Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (e.g., up to

10 µM) or DMSO as a control for specified durations (e.g., 6, and 24 hours).[4][10]

Following incubation, lyse the RBCs to prepare cell lysates.

Measure PK activity in the lysates using a spectrophotometric assay similar to the one

described for the recombinant enzyme, often with a low, non-saturating concentration of the

substrate PEP (e.g., 0.5 mM) to be more sensitive to activators.[4]

Measure intracellular ATP levels in the lysates using a commercially available luminescence-

based assay, such as the CellTiter-Glo® assay.[10]

Normalize the results to the amount of protein or hemoglobin in the lysate.

PKR Thermostability Assay
Objective: To evaluate the effect of Mitapivat on the stability of the PKR enzyme, which is often

reduced in PK deficiency.

Methodology:
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Prepare RBC lysates from patients and healthy controls.

Incubate the lysates with Mitapivat (e.g., 2 µM) or a vehicle control for a specified period

(e.g., 2 hours) at 37°C.[9]

Subject the treated lysates to a heat challenge at a specific temperature (e.g., 53°C) for a

defined duration.

Measure the remaining (residual) PK activity in the heat-treated lysates using the standard

PK activity assay.

Express the residual activity as a percentage of the activity in a non-heat-treated control

sample. An increase in residual activity in the Mitapivat-treated samples indicates enhanced

enzyme stability.[7][9]

Visualizations: Pathways and Workflows
Glycolytic Pathway and Mitapivat's Mechanism of Action
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Caption: Mitapivat allosterically activates PKR, enhancing the conversion of PEP to pyruvate

and boosting ATP production.

Experimental Workflow for Ex Vivo RBC Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b609057?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5609468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5609468/
https://ashpublications.org/blood/article-abstract/130/11/1347/36447/AG-348-enhances-pyruvate-kinase-activity-in-red
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/mitapivat
https://pmc.ncbi.nlm.nih.gov/articles/PMC7776327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7776327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7776327/
https://www.pyrukynd.com/hcp/mechanism-of-action/
https://www.medchemexpress.com/PKR-IN-1.html
https://haematologica.org/article/view/9628
https://haematologica.org/article/view/9628
https://haematologica.org/article/view/9628
https://scispace.com/pdf/ag-348-mitapivat-an-allosteric-activator-of-red-blood-cell-2zuk7gan0z.pdf
https://thalassaemia.org.cy/wp-content/uploads/2020/10/2020_A1-1.pdf
https://haematologica.org/article/download/9628/72935
https://www.benchchem.com/product/b609057#early-in-vitro-studies-of-mitapivat-ag-348-efficacy
https://www.benchchem.com/product/b609057#early-in-vitro-studies-of-mitapivat-ag-348-efficacy
https://www.benchchem.com/product/b609057#early-in-vitro-studies-of-mitapivat-ag-348-efficacy
https://www.benchchem.com/product/b609057#early-in-vitro-studies-of-mitapivat-ag-348-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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